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Compound of Interest

Compound Name: Azide cyanine dye 728

Cat. No.: B12057994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide Cyanine Dye 728 in

flow cytometry experiments. This near-infrared fluorescent dye is a valuable tool for the

detection and quantification of cells that have been metabolically labeled with an alkyne-

containing molecule. The primary application is in "click chemistry," specifically the copper-

catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal

reaction.

Physicochemical and Spectral Properties
Azide Cyanine Dye 728, also known as Sulfo-Cyanine7 Azide, is a water-soluble, near-

infrared dye. Its key properties are summarized in the table below.
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Property Value Reference

Excitation Maximum (λex) ~750 nm [1][2][3]

Emission Maximum (λem) ~773 nm [1][2][3]

Molecular Weight

~777.01 g/mol (Azide Cyanine

Dye 728) / ~829.1 g/mol

(Sulfo-Cyanine7 Azide)

[3][4][5]

Extinction Coefficient ~240,600 M⁻¹cm⁻¹ [2][3]

Solubility
Good in water, DMF, and

DMSO
[2][6]

Storage
Store at -20°C, protected from

light
[2]

Principle of Detection: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
The detection of alkyne-labeled biomolecules with Azide Cyanine Dye 728 is based on the

highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]

[8] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage

between the azide group on the cyanine dye and the alkyne group incorporated into the target

biomolecule within the cell.[7][8]
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Figure 1: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Flow Cytometry
The general workflow for a flow cytometry experiment using Azide Cyanine Dye 728 involves

several key steps, from cell preparation and metabolic labeling to the final data analysis. This

process is outlined in the diagram below.
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1. Cell Preparation and Metabolic Labeling
(e.g., with EdU for proliferation)

2. Cell Harvest and Fixation

3. Permeabilization

4. Click Reaction with Azide Cyanine Dye 728

5. Wash and Resuspend Cells

6. Flow Cytometry Analysis
(Near-Infrared Laser)

7. Data Interpretation

Click to download full resolution via product page

Figure 2: Experimental workflow for click chemistry-based flow cytometry.

Detailed Experimental Protocol
This protocol is adapted from established methods for click chemistry-based cell proliferation

assays, such as the Click-iT™ EdU assays.[9][10] Note: Optimal conditions, particularly

incubation times and reagent concentrations, may vary depending on the cell type and

experimental setup and should be determined empirically.
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Materials and Reagents
Cells of interest metabolically labeled with an alkyne (e.g., 5-ethynyl-2'-deoxyuridine (EdU)

for cell proliferation studies).

Azide Cyanine Dye 728

Copper (II) Sulfate (CuSO₄): 100 mM stock solution in deionized water.

Reducing Agent (e.g., Sodium Ascorbate): Freshly prepared 1 M stock solution in deionized

water.

Phosphate-Buffered Saline (PBS)

Bovine Serum Albumin (BSA)

Fixation Buffer: 4% paraformaldehyde in PBS.

Permeabilization Buffer: 0.1% Triton™ X-100 or Saponin-based buffer in PBS.

Flow cytometry tubes

Protocol Steps
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Step Procedure Notes

1. Metabolic Labeling

Culture cells and introduce the

alkyne-containing metabolic

label (e.g., 10 µM EdU) for a

desired period.

The incubation time will

depend on the cell cycle length

and the specific research

question.

2. Cell Harvest and Fixation

Harvest cells and wash once

with 3 mL of 1% BSA in PBS.

Centrifuge at 500 x g for 5

minutes. Resuspend the cell

pellet in 100 µL of Click-iT™

fixative and incubate for 15

minutes at room temperature,

protected from light. Wash

once with 3 mL of 1% BSA in

PBS.

Proper fixation is crucial for

preserving cell integrity and

the incorporated alkyne.

3. Permeabilization

Resuspend the fixed cells in

100 µL of 1X permeabilization

buffer and incubate for 15

minutes.

This step allows the click

reaction components to enter

the cell and access the target

biomolecule.

4. Click Reaction

Prepare the Click Reaction

Cocktail immediately before

use. For each sample, mix the

components in the following

order: - 438 µL PBS - 10 µL of

100 mM CuSO₄ - 2 µL of Azide

Cyanine Dye 728 (from a 5

mM stock in DMSO) - 50 µL of

1 M Sodium Ascorbate. Add

500 µL of the cocktail to the

permeabilized cells. Incubate

for 30 minutes at room

temperature, protected from

light.

The reaction cocktail must be

made fresh and used within 15

minutes.[11]
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5. Washing

Wash the cells once with 3 mL

of 1X permeabilization buffer.

Centrifuge and discard the

supernatant.

This removes unreacted click

chemistry components.

6. (Optional) DNA Staining

For cell cycle analysis,

resuspend the cells in 500 µL

of PBS containing a DNA stain

(e.g., DAPI). Incubate as

required for the specific DNA

stain.

7. Flow Cytometry Analysis

Resuspend the final cell pellet

in 500 µL of PBS for analysis.

Analyze the samples on a flow

cytometer equipped with a

near-infrared laser for

excitation (e.g., ~640 nm or a

laser line close to the dye's

excitation maximum) and

appropriate emission filters

(e.g., a bandpass filter around

780 nm).

Ensure proper voltage and

compensation settings are

established using appropriate

controls (unstained cells,

single-stained cells).

Flow Cytometer Setup
Excitation: A laser line close to 750 nm is ideal. However, a 633 nm or 640 nm laser can

often provide sufficient excitation for cyanine dyes in this range.

Emission Filter: A bandpass filter centered around 780 nm (e.g., 780/60 nm) is

recommended to collect the peak emission of Azide Cyanine Dye 728.

Controls: It is essential to include the following controls:

Unstained cells to set the baseline fluorescence.

Cells labeled with the alkyne but without the click reaction to check for background

fluorescence.
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(If applicable) Single-color controls for any additional fluorophores used for compensation.

These application notes and protocols provide a comprehensive guide for utilizing Azide
Cyanine Dye 728 in flow cytometry. By following these guidelines, researchers can effectively

label and analyze alkyne-modified cells, enabling a wide range of applications in cell biology

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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